6-{[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]carbamoyl}cyclohex-3-ene-1-carboxylic acid
Description
The compound 6-{[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]carbamoyl}cyclohex-3-ene-1-carboxylic acid features a cyclohex-3-ene-1-carboxylic acid backbone substituted with a carbamoyl group linked to a phenyl ring. The phenyl ring is further modified at the para-position with a 2,3-dihydroindole sulfonyl moiety.
Properties
IUPAC Name |
6-[[4-(2,3-dihydroindol-1-ylsulfonyl)phenyl]carbamoyl]cyclohex-3-ene-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O5S/c25-21(18-6-2-3-7-19(18)22(26)27)23-16-9-11-17(12-10-16)30(28,29)24-14-13-15-5-1-4-8-20(15)24/h1-5,8-12,18-19H,6-7,13-14H2,(H,23,25)(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STTHZJUMLUCUNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)NC(=O)C4CC=CCC4C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]carbamoyl}cyclohex-3-ene-1-carboxylic acid typically involves multiple steps. One common method is the Fischer indole synthesis, which involves the reaction of cyclohexanone with phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions in methanol . This reaction yields a tricyclic indole intermediate, which can then be further functionalized to introduce the sulfonyl and carboxylic acid groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
6-{[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]carbamoyl}cyclohex-3-ene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form oxindole derivatives.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: Electrophilic substitution reactions can occur on the indole ring due to its electron-rich nature.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using appropriate catalysts and solvents.
Major Products Formed
Oxidation: Oxindole derivatives.
Reduction: Sulfide derivatives.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
6-{[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]carbamoyl}cyclohex-3-ene-1-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anti-cancer, anti-inflammatory, and antiviral properties.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 6-{[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]carbamoyl}cyclohex-3-ene-1-carboxylic acid involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The sulfonyl group enhances the compound’s solubility and bioavailability, while the carboxylic acid group can form hydrogen bonds with target proteins, stabilizing the compound-protein complex .
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related derivatives, focusing on molecular properties, substituent effects, and physicochemical parameters derived from the evidence (Tables 1–2).
Structural Variations
All analogs share the cyclohex-3-ene-1-carboxylic acid core but differ in the substituents on the phenylcarbamoyl group:
- Chloro-methylphenyl : Found in compounds like 6-[(3-chloro-4-methylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid () and 6-[(3-chloro-2-methylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid (). These substituents introduce moderate hydrophobicity and steric hindrance.
- Benzothiazolyl : 6-{[4-(1,3-benzothiazol-2-yl)phenyl]carbamoyl}cyclohex-3-ene-1-carboxylic acid () incorporates a heteroaromatic system, enhancing π-π interactions and electron-withdrawing effects.
- Trifluoromethyl : 6-{[4-(trifluoromethyl)phenyl]carbamoyl}cyclohex-3-ene-1-carboxylic acid () leverages the strong electron-withdrawing CF₃ group, increasing lipophilicity (logP).
- Acetylphenyl : 6-[(4-acetylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid () introduces a ketone group, enhancing polarity and hydrogen-bonding capacity.
The target compound’s 4-(2,3-dihydroindol-1-ylsulfonyl)phenyl group is distinct, combining a sulfonamide linker with a bicyclic indole system. This may confer superior binding affinity in biological targets (e.g., enzymes or receptors) due to enhanced hydrogen bonding (sulfonyl) and hydrophobic/aromatic interactions (indole).
Physicochemical Properties
Key parameters for selected analogs are summarized below (Table 1):
Key Observations :
- Lipophilicity : The benzothiazolyl analog (logP = 4.15) is more lipophilic than typical polar derivatives (e.g., dimethoxy or acetylphenyl groups), likely due to its aromatic sulfur-containing ring .
- Solubility : The benzothiazolyl compound’s low logSw (-4.30) suggests poor aqueous solubility, a common challenge for lipophilic analogs .
- Hydrogen Bonding : Analogs with acetyl or methoxy groups may exhibit improved solubility due to higher polar surface areas (e.g., 61.38 Ų for benzothiazolyl vs. ~80–100 Ų for more polar groups) .
Pharmacological Potential (Inferred)
- Benzothiazolyl and trifluoromethyl groups are common in kinase inhibitors or anti-inflammatory agents due to their electronic properties .
Biological Activity
6-{[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]carbamoyl}cyclohex-3-ene-1-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C18H22N4O4S
- Molecular Weight : 398.45 g/mol
- CAS Number : Not specified in the provided data.
The compound exhibits its biological activity primarily through modulation of various biochemical pathways. Its sulfonamide group is known to interact with enzymes and receptors, potentially inhibiting their activity.
Inhibition of Complement Pathways
Research indicates that similar compounds with indole and sulfonamide moieties exhibit potent inhibition of the human classical complement pathway. This suggests that this compound may also possess similar inhibitory properties, which could be beneficial in treating autoimmune diseases where complement activation plays a role .
Antitumor Activity
Several studies have demonstrated the antitumor potential of compounds with structural similarities to this compound. For example, derivatives have shown significant cytotoxicity against various cancer cell lines, suggesting that this compound may also exhibit similar effects.
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| Compound A | A431 (epidermoid carcinoma) | 1.98 |
| Compound B | Jurkat (T-cell leukemia) | 1.61 |
| This compound | TBD | TBD |
Anti-inflammatory Effects
The anti-inflammatory properties of related compounds have been documented. The inhibition of cytokine production and reduction of inflammatory markers in vitro suggests that this compound may also contribute to anti-inflammatory responses, making it a candidate for treating inflammatory diseases .
Study on Complement Inhibition
A study focused on the synthesis and evaluation of indole-based compounds found that certain derivatives effectively suppressed complement-dependent reactions in vivo. This indicates potential for therapeutic applications in conditions characterized by excessive complement activation .
Anticancer Activity Evaluation
In vitro studies have shown that compounds structurally related to this compound exhibit significant cytotoxicity against various cancer cell lines. For instance, one study reported an IC50 value of less than 2 µM for certain derivatives against A431 cells .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
